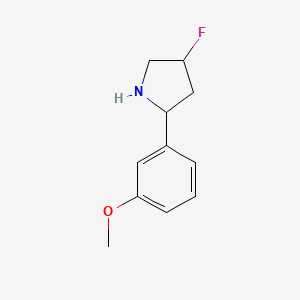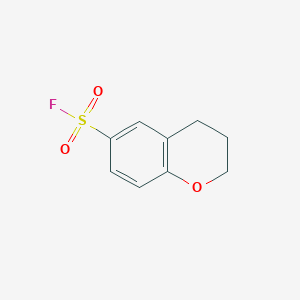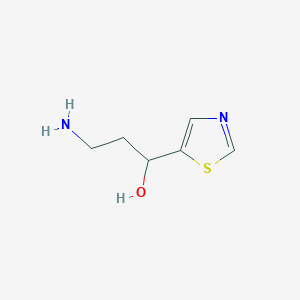![molecular formula C7H7F6N B13171622 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Bis(trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of perfluoro(2,6-dimethyl-1-azacyclohexene) with phenyl lithium (PhLi) in a solvent mixture of cyclohexane and diethyl ether (Et2O) at temperatures ranging from -50°C to 40°C. This reaction yields the desired compound in good yield (72%) .
Industrial Production Methods
While specific industrial production methods for 6,6-Bis(trifluoromethyl)-3-azabicyclo[31
Análisis De Reacciones Químicas
Types of Reactions
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with dimethyl groups instead of trifluoromethyl groups.
6,6-Difluorobicyclo[3.1.0]hexane: Another similar compound with difluoromethyl groups, which also exhibits unique chemical properties.
Uniqueness
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H7F6N |
|---|---|
Peso molecular |
219.13 g/mol |
Nombre IUPAC |
6,6-bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H7F6N/c8-6(9,10)5(7(11,12)13)3-1-14-2-4(3)5/h3-4,14H,1-2H2 |
Clave InChI |
VSNWBMDUPGMOND-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2(C(F)(F)F)C(F)(F)F)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)



![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)



